An In-depth Technical Guide to the Chemical Properties of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol
An In-depth Technical Guide to the Chemical Properties of 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol. While specific literature on this exact molecule is limited, this document synthesizes information from closely related 5-amino-1,3,4-thiadiazole-2-thiol derivatives to project its chemical behavior, synthesis, and spectral characteristics. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide will delve into the synthesis strategies, physicochemical properties, spectral analysis, and chemical reactivity of the title compound, offering valuable insights for its application in research and drug development.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous compounds with diverse biological activities.[2] Derivatives of this scaffold have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, diuretic, and anticancer properties.[1][3][4] The presence of both a secondary amine (cyclohexylamino) and a thiol group on the 1,3,4-thiadiazole core in 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol suggests a molecule with versatile chemical reactivity and potential for further functionalization, making it a compound of interest for the development of novel therapeutic agents.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis would likely commence with the preparation of 4-cyclohexylthiosemicarbazide, followed by its cyclization.
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Caption: Proposed synthesis of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Cyclohexylthiosemicarbazide A solution of cyclohexylamine in a suitable solvent (e.g., ethanol) would be treated with carbon disulfide in the presence of ammonia to form the corresponding dithiocarbamate salt. This intermediate would then be reacted with hydrazine hydrate to yield 4-cyclohexylthiosemicarbazide.
Step 2: Cyclization to 5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol The 4-cyclohexylthiosemicarbazide would be dissolved in an alcoholic solvent (e.g., ethanol) containing a base such as potassium hydroxide. Carbon disulfide would then be added, and the mixture refluxed for several hours.[6] Acidification of the reaction mixture with a mineral acid (e.g., HCl) would precipitate the crude product, which could then be purified by recrystallization.[6]
Structural Elucidation and Spectral Properties
The structure of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol can be confirmed using a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:[6][7]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, a broad singlet for the N-H proton, and a downfield signal for the S-H proton.[7] |
| ¹³C NMR | Resonances for the cyclohexyl carbons and two distinct signals for the thiadiazole ring carbons.[8] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400), C-H stretching of the cyclohexyl group (around 2850-2950), C=N stretching of the thiadiazole ring (around 1600), and C-S stretching.[6] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₃N₃S₂: 215.34 g/mol ). |
Physicochemical Properties
The physicochemical properties of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol are expected to be influenced by the presence of the cyclohexyl group and the polar thiadiazole-thiol core.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₃N₃S₂[9] |
| Molecular Weight | 215.34 g/mol |
| Appearance | Likely a crystalline solid. |
| Melting Point | Expected to be a relatively high melting solid, similar to other 5-amino-1,3,4-thiadiazole-2-thiol derivatives which often melt with decomposition above 200°C. |
| Solubility | Poorly soluble in water, but likely soluble in polar organic solvents such as DMSO and DMF. |
| pKa | The thiol group is expected to be acidic, while the amino group is basic, giving the molecule amphoteric character. |
Chemical Reactivity
The chemical reactivity of 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol is dictated by the nucleophilic character of the thiol and amino groups, as well as the aromaticity of the thiadiazole ring.[10]
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Caption: Key reaction pathways for 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol.
Reactions at the Thiol Group
The thiol group is a primary site for electrophilic attack. It can be readily S-alkylated or S-acylated to introduce a variety of substituents, which is a common strategy for modifying the biological activity of this class of compounds.[10]
Reactions at the Amino Group
The secondary amino group can undergo acylation to form amides. While it is less nucleophilic than a primary amine, it can still react with sufficiently reactive electrophiles.
Tautomerism
It is important to note that 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives can exist in tautomeric forms, primarily the thione form.[11] This tautomerism influences their reactivity and spectroscopic properties.
Potential Applications in Drug Development
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore.[12] The introduction of a lipophilic cyclohexyl group to the 5-amino-1,3,4-thiadiazole-2-thiol scaffold may enhance its interaction with biological targets and improve its pharmacokinetic profile. Given the known biological activities of related compounds, 5-cyclohexylamino-1,3,4-thiadiazole-2-thiol and its derivatives could be investigated for a range of therapeutic applications, including:
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Antimicrobial Agents: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal activity.[2]
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Anti-inflammatory Agents: The thiadiazole ring is present in several compounds with anti-inflammatory properties.[1]
-
Carbonic Anhydrase Inhibitors: The 1,3,4-thiadiazole scaffold is a key feature of carbonic anhydrase inhibitors, which have applications as diuretics and in the treatment of glaucoma.[4][13]
Conclusion
5-Cyclohexylamino-1,3,4-thiadiazole-2-thiol is a molecule with significant potential in medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its chemical properties can be extrapolated from the extensive research on the 5-amino-1,3,4-thiadiazole-2-thiol scaffold. This guide provides a foundational understanding of its synthesis, structure, and reactivity, which can serve as a valuable resource for researchers and scientists working to develop novel therapeutic agents based on this versatile heterocyclic system.
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